![molecular formula C19H15ClN4O2 B2402039 N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896835-14-6](/img/structure/B2402039.png)
N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The compound appears as a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The 1H NMR spectrum shows signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). The 13C NMR spectrum shows signals at various ppm values .Scientific Research Applications
Synthesis and Antimicrobial Activities
N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its derivatives have been synthesized and studied for their potential biological properties. Specifically, compounds synthesized from this chemical showed significant inhibition of bacterial and fungal growth, indicating antimicrobial properties (Akbari et al., 2008).
Antitumor Activities
The compound and its derivatives have been researched for their antitumor activities. It was found that certain derivatives of this compound exhibit promising antitumor activities, which were confirmed through synthesis and in vivo assays (Xin, 2012).
Structural Studies and Derivative Synthesis
Studies on the synthesis of various derivatives of this compound and their structural analysis through techniques like X-ray diffraction have been conducted, which adds to the understanding of the molecular structure and potential applications of these compounds in different fields, including medicinal chemistry (Feklicheva et al., 2019).
Biological Applications
Antifungal Activity
Derivatives of this compound have been synthesized and shown to have significant antifungal activities. This points towards its potential application in developing new antifungal agents (Hanafy, 2011).
Antimicrobial Properties
Several derivatives of N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been synthesized and tested for their antimicrobial activities. Some of these compounds showed more activity against certain bacterial strains than reference drugs, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Antibacterial Activity
Research into the synthesis of novel pyrimidine-based heterocycles derived from this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, further underlining its potential in antimicrobial drug development (Shehta & Abdel Hamid, 2019).
Safety And Hazards
Future Directions
There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(4-chlorophenyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-3-8-16-22-17-14(19(26)24(16)10-11)9-15(23(17)2)18(25)21-13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDPGYEYKSXOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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